molecular formula C23H20FN3O4S B14112855 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B14112855
M. Wt: 453.5 g/mol
InChI Key: YBFHJIWBFZOQCV-UHFFFAOYSA-N
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Description

2-(3-(4-Fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a substituted phenyl ring and an acetamide side chain. Key structural attributes include:

  • Core: Thieno[3,2-d]pyrimidine with 2,4-dioxo groups, contributing to hydrogen-bonding capabilities.
  • Substituents:
    • Position 3: 4-Fluoro-3-methylphenyl group, enhancing lipophilicity and metabolic stability via fluorine substitution.
    • Acetamide side chain: N-linked to a 3-methoxybenzyl group, which may influence solubility and target affinity through π-π interactions or hydrogen bonding.

This compound’s design aligns with trends in medicinal chemistry, where fluorinated aromatic systems and heterocyclic cores are leveraged for optimized pharmacokinetics and target engagement .

Properties

Molecular Formula

C23H20FN3O4S

Molecular Weight

453.5 g/mol

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H20FN3O4S/c1-14-10-16(6-7-18(14)24)27-22(29)21-19(8-9-32-21)26(23(27)30)13-20(28)25-12-15-4-3-5-17(11-15)31-2/h3-11H,12-13H2,1-2H3,(H,25,28)

InChI Key

YBFHJIWBFZOQCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=CC=C4)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the fluorinated phenyl group and the methoxybenzyl acetamide moiety. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorinated phenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS: 451468-35-2)

  • Core: Thieno[3,2-d]pyrimidine with a 4-oxo group.
  • Substituents: Position 3: Benzyl group (non-fluorinated). Position 2: Thioacetamide linkage (vs. oxygen in the target compound). Acetamide side chain: 3-Methoxyphenyl (same as target).
  • Key Differences: The thioether linkage in this compound may reduce metabolic stability compared to the target’s oxygen-based linker.
Property Target Compound CAS 451468-35-2
Molecular Formula C₂₃H₁₉FN₃O₃S (inferred) C₂₂H₁₉N₃O₃S₂
Molar Mass ~448.48 g/mol 437.53 g/mol
Substituent (Position 3) 4-Fluoro-3-methylphenyl Benzyl
Linker Oxygen Sulfur
pKa (Predicted) ~12.5 (similar to ) 12.77 ± 0.70

Pyrido[3,2-d]pyrimidine Derivatives

2-(3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

  • Core: Pyrido[3,2-d]pyrimidine (nitrogen at position 1 vs. sulfur in thienopyrimidine).
  • Substituents :
    • Position 3 : 4-Methoxybenzyl (electron-donating group).
    • Acetamide side chain : 4-Trifluoromethylphenyl (strongly electron-withdrawing).
  • The 4-trifluoromethyl group enhances metabolic resistance but may reduce solubility due to high hydrophobicity .

Fluorophenyl-Substituted Analogs

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (Example 7-8, )

  • Core: Pyrazine-carboxamide (non-heterocyclic fused system).
  • Substituents :
    • Fluorophenyl group : 3,5-Difluorophenyl linked via a hydroxyacetamide.
    • Methylpyrazine : Enhances planar rigidity.
  • The hydroxyacetamide moiety introduces hydrogen-bonding sites absent in the target compound, possibly improving solubility .

Acetamide Derivatives with Heterocyclic Moieties

2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides

  • Core : Thiazolidinedione (insulin sensitizer motif).
  • Substituents: Phenoxy group: Methoxy-substituted aromatic ring. Acetamide side chain: Varied substituents (e.g., nitro, methyl).
  • Key Differences: The thiazolidinedione core targets peroxisome proliferator-activated receptors (PPARs), unlike the kinase-focused thienopyrimidines. The absence of fluorine reduces electronegativity, but nitro groups introduce electron-withdrawing effects, altering bioavailability .

Structural-Activity Relationship (SAR) Insights

Core Heterocycle: Thieno[3,2-d]pyrimidines (target, ) exhibit greater metabolic stability than pyrido analogs due to sulfur’s electronegativity . Pyrido cores () may enhance solubility via nitrogen’s hydrogen-bonding capacity.

Fluorine Substitution: Fluorine at the 4-position (target) improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated benzyl groups (CAS 451468-35-2) .

Acetamide Linker :

  • Oxygen linkers (target) are more metabolically stable than thioethers (CAS 451468-35-2) but less flexible .
  • Trifluoromethyl groups () enhance potency but may compromise solubility .

Biological Activity

The compound 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H22FN3O3S
  • Molecular Weight : 423.49 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets that modulate cellular pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease processes.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It is hypothesized to interfere with the signaling pathways related to cancer cell growth.
  • Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating its usefulness as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacterial strains
Anti-inflammatoryReduction in cytokine levels

Case Study 1: Anticancer Properties

A study published in ACS Omega evaluated the anticancer effects of similar thieno[3,2-d]pyrimidine derivatives. The results demonstrated a significant reduction in the viability of cancer cell lines when treated with these compounds, indicating a promising avenue for further research into this compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted by the Groningen Research Institute of Pharmacy explored the antimicrobial properties of various thieno-pyrimidine derivatives. The findings revealed that compounds structurally similar to our target exhibited notable activity against resistant bacterial strains, suggesting that our compound may also possess similar capabilities .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into inflammatory responses indicated that compounds with a thieno-pyrimidine backbone can modulate immune responses effectively. This study highlighted the ability of these compounds to downregulate inflammatory markers in vitro .

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